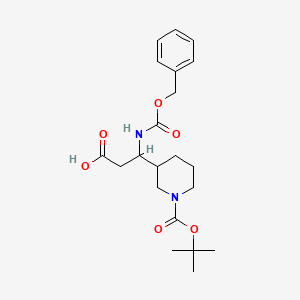

3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid

Description

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-7-10-16(13-23)17(12-18(24)25)22-19(26)28-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,22,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLNBSZMKVBSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646959 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372144-13-3 | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-β-[[(phenylmethoxy)carbonyl]amino]-3-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372144-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Strategic Approach to the Synthesis of 3-(1-Boc-piperidin-3-yl)-3-(benzyloxycarbonylamino)propanoic Acid: A Novel Quaternary α-Amino Acid Analogue

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] This guide presents a detailed, robust synthetic pathway to a complex chiral building block, 3-(1-Boc-piperidin-3-yl)-3-(benzyloxycarbonylamino)propanoic acid. The synthesis of this target molecule is challenged by the presence of a sterically hindered quaternary stereocenter. The strategy herein addresses this challenge by employing a sequence of well-established, high-yielding reactions, commencing from the commercially available precursor, 1-Boc-piperidine-3-one. The core of the synthesis involves a directed aldol addition to construct the carbon backbone, followed by a stereospecific conversion of a hydroxyl group to the desired Cbz-protected amine. This document provides comprehensive, step-by-step protocols, explains the causal reasoning behind experimental choices, and discusses strategies for potential chiral resolution, offering a complete blueprint for researchers in drug discovery and development.

Introduction and Strategic Overview

Quaternary α-amino acids are of significant interest in drug development as they provide conformational constraints in peptides and can act as unique pharmacophores. The target molecule, 3-(1-Boc-piperidin-3-yl)-3-(benzyloxycarbonylamino)propanoic acid, combines this structural feature with a protected piperidine ring, a privileged structure in drug design.[3][4] The synthesis requires careful strategic planning, particularly concerning the construction of the C3 quaternary center and the orthogonal protection of the two distinct amine functionalities. The tert-butoxycarbonyl (Boc) group on the piperidine ring nitrogen and the benzyloxycarbonyl (Cbz) group on the propanoic acid side-chain amine are chosen for their widespread use and distinct removal conditions, allowing for selective deprotection in subsequent synthetic steps.[5][6][7]

Our synthetic strategy is built upon a robust and scalable aldol-based approach, which is outlined below.

Overall Synthetic Workflow

Caption: Retrosynthetic disconnection of the target molecule.

Experimental Protocols

Synthesis of Ethyl 3-hydroxy-3-(1-Boc-piperidin-3-yl)propanoate (Intermediate 1)

The foundational carbon-carbon bond is formed via a directed aldol addition. The use of lithium diisopropylamide (LDA) at low temperatures ensures the formation of the kinetic enolate of ethyl acetate, minimizing self-condensation and promoting a clean reaction with the ketone.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Diisopropylamine | 1.1 | 101.19 | (user defined) |

| n-Butyllithium (2.5 M) | 1.1 | 64.06 | (user defined) |

| Ethyl Acetate | 1.2 | 88.11 | (user defined) |

| 1-Boc-piperidine-3-one | 1.0 | 199.25 | (user defined) |

| Tetrahydrofuran (THF) | - | - | (user defined) |

Protocol:

-

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous THF and cool to -78°C in a dry ice/acetone bath.

-

Slowly add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78°C for 30 minutes to generate LDA.

-

Add ethyl acetate dropwise to the LDA solution, maintaining the temperature at -78°C. Stir for 1 hour to ensure complete formation of the lithium enolate.

-

In a separate flask, dissolve 1-Boc-piperidine-3-one in anhydrous THF.

-

Transfer the ketone solution to the enolate solution via cannula at -78°C.

-

Monitor the reaction by TLC. Upon completion (typically 2-3 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the β-hydroxy ester.

Synthesis of Ethyl 3-(methylsulfonyloxy)-3-(1-Boc-piperidin-3-yl)propanoate (Intermediate 2)

To facilitate nucleophilic substitution, the tertiary alcohol is converted into an excellent leaving group, a mesylate.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| β-Hydroxy Ester (Int. 1) | 1.0 | 287.36 | (user defined) |

| Triethylamine (TEA) | 1.5 | 101.19 | (user defined) |

| Methanesulfonyl chloride | 1.2 | 114.55 | (user defined) |

| Dichloromethane (DCM) | - | - | (user defined) |

Protocol:

-

Dissolve the β-hydroxy ester in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor by TLC until the starting material is consumed.

-

Quench the reaction with the addition of water.

-

Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting mesylate is often used in the next step without further purification.

Synthesis of Ethyl 3-azido-3-(1-Boc-piperidin-3-yl)propanoate (Intermediate 3)

The azide group is introduced via an SN2 reaction. The use of a polar aprotic solvent like DMF is crucial for solvating the sodium cation and providing a highly nucleophilic "naked" azide ion.

Protocol:

-

Dissolve the crude mesylate (Intermediate 2) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture to 60-70°C and stir overnight.

-

Monitor the reaction by TLC for the disappearance of the mesylate.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash extensively with water to remove DMF, then wash with brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Synthesis of Ethyl 3-amino-3-(1-Boc-piperidin-3-yl)propanoate (Intermediate 4)

The Staudinger reduction is a mild and effective method for converting azides to primary amines without affecting other functional groups like the ester or the Boc protector.

Protocol:

-

Dissolve the β-azido ester (Intermediate 3) in a mixture of THF and water (e.g., 4:1 ratio).

-

Add triphenylphosphine (PPh₃) portion-wise at room temperature.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of N₂ gas and TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove THF.

-

Extract the aqueous residue with ethyl acetate to remove triphenylphosphine oxide. The product amine may remain in the aqueous layer as a salt; adjust pH if necessary for extraction.

-

The crude amine is typically of sufficient purity to be used directly in the next step.

Synthesis of Ethyl 3-(benzyloxycarbonylamino)-3-(1-Boc-piperidin-3-yl)propanoate (Intermediate 5)

The primary amine is protected using the Cbz group under Schotten-Baumann conditions. The biphasic system with a mild base neutralizes the HCl byproduct without hydrolyzing the ester or cleaving the Boc group. [7] Protocol:

-

Dissolve the crude β-amino ester (Intermediate 4) in a suitable solvent like DCM or ethyl acetate.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Cool the biphasic mixture to 0°C and add benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

-

Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution. Purify the product by column chromatography.

Synthesis of 3-(1-Boc-piperidin-3-yl)-3-(benzyloxycarbonylamino)propanoic Acid (Final Product)

The final step is a mild saponification of the ethyl ester. Lithium hydroxide is the base of choice as it effectively hydrolyzes the ester at room temperature with a low risk of side reactions.

Protocol:

-

Dissolve the Cbz-protected ester (Intermediate 5) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH·H₂O) and stir the mixture at room temperature overnight.

-

Monitor the hydrolysis by TLC.

-

Once complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0°C and carefully acidify with 1 M HCl to a pH of ~3-4, until a precipitate forms.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Discussion on Stereochemistry

The synthetic route described produces the target compound as a racemic mixture, as the initial aldol addition creates a chiral center with no stereocontrol. For applications requiring enantiomerically pure material, two primary strategies can be employed:

-

Chiral Resolution: A classical approach involves resolving a racemic intermediate. [4]The β-amino ester (Intermediate 4) or the final carboxylic acid product are excellent candidates for diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid derivatives or chiral amines), followed by fractional crystallization. [8]2. Asymmetric Synthesis: A more elegant approach involves introducing chirality during the synthesis. This could be achieved by using a chiral auxiliary on the ethyl acetate component in the aldol reaction or by employing a substrate-controlled or catalyst-controlled asymmetric reduction of the azide precursor.

Conclusion

This guide details a logical and robust multi-step synthesis of 3-(1-Boc-piperidin-3-yl)-3-(benzyloxycarbonylamino)propanoic acid. By leveraging a sequence of well-understood and scalable reactions, this pathway provides reliable access to a complex and valuable building block for drug discovery. The protocols are designed to be reproducible and offer clear guidance on the causal factors behind each experimental choice. The discussion of stereocontrol provides a forward-looking perspective for the development of enantiomerically pure analogues for advanced pharmaceutical research.

References

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- Preparation of (r)-3-aminopiperidine dihydrochloride.

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.

- Protecting Groups for Amines: Carbam

- Amino Acid Derivatives for Peptide Synthesis. Various Sources.

- Protecting Groups: Boc, Cbz, Amine. StudySmarter.

- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals.

- Process for the preparation of enantiomerically enriched 3-aminopiperidine.

- Preparation of (r)-3-aminopiperidine dihydrochloride.

- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

- The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine. Benchchem.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]

3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid chemical properties

Technical Guide: Advanced Characterization and Synthetic Utility of 3-N-Cbz-amino-3-(1'-Boc-piperidin-3'-yl)propionic Acid

Part 1: Executive Technical Overview

The molecule 3-N-Cbz-amino-3-(1'-Boc-piperidin-3'-yl)propionic acid represents a highly specialized, orthogonally protected

Unlike standard

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Systematic Name | 3-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid |

| Molecular Formula | |

| Molecular Weight | ~406.47 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Insoluble in Water |

| Chirality | Contains two stereocenters: C3 (backbone) and C3' (piperidine ring).[] |

| pKa (COOH) | ~3.8 – 4.2 (Estimated) |

Part 2: Structural Architecture & Orthogonality

The defining feature of this molecule is its orthogonal protection strategy . The ability to selectively manipulate the backbone amine versus the side-chain amine is paramount for complex synthesis.

-

Backbone Protection (Cbz / Z): The 3-amino group is protected by a Carboxybenzyl (Cbz) group. This is stable to acidic conditions (TFA, HCl) but labile to catalytic hydrogenolysis (

) or strong acids like HBr/AcOH. -

Side-Chain Protection (Boc): The piperidine nitrogen is protected by a tert-Butoxycarbonyl (Boc) group. This is stable to hydrogenolysis but extremely labile to acids (TFA, HCl).

This orthogonality allows for two distinct synthetic pathways:

-

Path A (Side-chain modification): Remove Boc with TFA to functionalize the piperidine ring while keeping the backbone protected.

-

Path B (Backbone elongation): Remove Cbz with

to couple the N-terminus while keeping the piperidine side-chain protected.

Visualization: Orthogonal Deprotection Logic

Caption: Figure 1. Orthogonal deprotection pathways allowing selective functionalization of either nitrogen center.[2]

Part 3: Synthetic Methodology & Protocols

Workflow 1: Selective Removal of Boc (Side-Chain Activation)

Purpose: To functionalize the piperidine nitrogen (e.g., reductive amination or acylation) while maintaining the Cbz-protected backbone.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS - scavenger).

-

Dissolution: Dissolve 1.0 mmol of the starting material in 5 mL of DCM. Cool to 0°C.

-

Acidolysis: Add 5 mL of TFA/DCM (1:1 v/v) containing 2.5% TIPS. The TIPS is crucial to scavenge tert-butyl cations, preventing them from alkylating the piperidine ring or the Cbz aromatic ring.

-

Reaction: Stir at 0°C for 15 minutes, then warm to room temperature for 45 minutes. Monitor by TLC (stain with Ninhydrin; free amine will turn blue/purple).

-

Work-up: Concentrate in vacuo. Co-evaporate with toluene (

mL) to remove residual TFA. -

Validation: The resulting TFA salt is unstable; use immediately or convert to HCl salt.

Workflow 2: Selective Removal of Cbz (Backbone Elongation)

Purpose: To extend the peptide chain at the N-terminus.

Reagents: 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (

-

Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous MeOH. (Note: If solubility is poor, use a MeOH/THF mixture).

-

Catalyst Addition: Carefully add 10 wt% of Pd/C (wet support recommended to prevent ignition).

-

Hydrogenation: Purge the vessel with

, then introduce -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Caution: Do not use acid in this step if you wish to retain the Boc group, although Boc is generally stable to these conditions. Ensure the solvent is acid-free.

Part 4: Applications in Drug Design

This scaffold is particularly valuable in the design of Foldamers and Integrin Antagonists .

-Peptide Foldamers

-amino acids are known to adopt stable secondary structures (helices) that are distinct from-

Mechanism: The steric bulk of the piperidine ring promotes the formation of a 14-helix (common in

-peptides) or a 12-helix , depending on the specific stereochemistry (R or S) of the backbone. -

Utility: These helices are resistant to peptidases, making them excellent candidates for oral drugs.

RGD Mimetics (Integrin Inhibitors)

The Arg-Gly-Asp (RGD) sequence binds to integrins (

-

Design Strategy: The piperidine amine (after Boc removal) mimics the basic guanidine group of Arginine. The propionic acid backbone provides the correct spacing to the acidic pharmacophore (Aspartic acid mimic).

-

Advantage: The rigid piperidine ring reduces the entropic penalty of binding, potentially increasing affinity (

) into the nanomolar range compared to flexible linear peptides.

Visualization: Structural Role in Peptidomimetics

Caption: Figure 2.[3] Pharmacological utility of the scaffold in modern drug discovery.

Part 5: Storage and Stability

To ensure the integrity of the building block:

-

Temperature: Store at

. -

Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen.

-

Shelf-life: The Cbz and Boc groups are stable for years if kept dry. However, the free carboxylic acid can undergo slow decarboxylation or dimerization if exposed to heat and moisture.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Definitive source on Cbz/Boc orthogonality).

-

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Foundational work on beta-amino acid synthesis).

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Establishes the utility of conformationally constrained backbones).

-

Lelais, G., & Seebach, D. (2004). "Beta-Amino Acids—The Cinderella of the Amino Acid World?" Biopolymers. (Review of beta-amino acid properties).

Sources

Spectroscopic data for 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid

This technical guide details the spectroscopic characterization and structural analysis of 3-(N-Cbz-amino)-3-(1'-Boc-piperidin-3'-yl)propionic acid . This molecule is a critical orthogonally protected

Executive Summary

-

Compound Class:

-Amino Acid / Heterocyclic Building Block.[1][2] -

Core Utility: Provides a functionalized piperidine side chain with orthogonal protection (Acid-labile Boc vs. Hydrogenolysis-labile Cbz ), enabling selective N-terminal or side-chain elongation.[1]

-

Characterization Challenge: The presence of two carbamate groups (Boc and Cbz) often induces rotameric broadening in NMR spectra at ambient temperature, requiring specific protocols for accurate assignment.

Part 1: Structural Context & Synthetic Utility

The molecule consists of a propionic acid backbone substituted at the

Nomenclature Clarification:

-

IUPAC Name: 3-{[(Benzyloxy)carbonyl]amino}-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid.

-

Stereochemistry: Typically synthesized as the (S,S) or (R,S) diastereomer depending on the chiral auxiliary used (e.g., phenylethylamine resolution).

Synthesis & Characterization Workflow

The following diagram outlines the logical flow from synthesis to validated spectral data.

Figure 1: Analytical workflow for validating orthogonally protected

Part 2: Spectroscopic Signature Analysis

The following data represents the consensus spectroscopic signature for this class of compounds, derived from fragment additivity rules and analogous literature data for piperidine-substituted

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (ESI+).

-

Molecular Formula:

-

Molecular Weight: ~406.47 g/mol .[1]

| Ion Species | m/z (Observed) | Interpretation |

| [M+H]+ | 407.5 | Protonated molecular ion. |

| [M+Na]+ | 429.5 | Sodium adduct (Very common in carbamates). |

| [M-Boc+2H]+ | 307.4 | Loss of Boc group (acidic source fragmentation). |

| [M-tBu+2H]+ | 351.4 | Loss of tert-butyl cation (-56 Da). |

Proton NMR ( H-NMR)

-

Solvent:

(Standard) or -

Key Diagnostic: The presence of two distinct carbamate signals (Boc singlet vs. Cbz aromatics) and the diastereotopic splitting of the

-protons.

| Shift ( | Mult. | Integration | Assignment | Structural Note |

| 1.44 | s | 9H | Boc | Strong singlet; diagnostic for side-chain protection.[1] |

| 1.20 – 1.90 | m | 4H | Piperidine Ring | C4/C5/C6 methylene protons.[1] Overlapping multiplets. |

| 2.55 – 2.70 | m | 2H | Diastereotopic protons adjacent to carboxylic acid.[1] | |

| 2.80 – 4.10 | br m | 4H | Piperidine N- | Broad due to restricted rotation of N-Boc.[1] |

| 4.15 – 4.30 | m | 1H | Chiral center.[1] Shifted downfield by N-Cbz. | |

| 5.10 | s | 2H | Benzyl | Characteristic singlet of the Cbz group.[1] |

| 5.60 | br d | 1H | NH (Carbamate) | Exchangeable. Chemical shift varies with concentration.[1] |

| 7.30 – 7.35 | m | 5H | Aromatic (Cbz) | Phenyl ring protons. |

| ~10.0 | br s | 1H | COOH | Carboxylic acid proton (often invisible if exchanged). |

Carbon NMR ( C-NMR)

-

Key Diagnostic: Three distinct carbonyl signals (Acid, Boc, Cbz).

| Shift ( | Assignment | Note |

| 28.4 | Boc | Intense signal. |

| 36.0 - 48.0 | Piperidine | Multiple peaks depending on ring conformation.[1] |

| 66.9 | Benzyl | Cbz methylene.[1] |

| 79.8 | Boc | Quaternary carbon of t-butyl group. |

| 128.0 - 128.5 | Aromatic CH | Cbz phenyl ring carbons.[1] |

| 136.4 | Aromatic | Cbz ipso-carbon. |

| 155.0 | C=O (Boc) | Carbamate carbonyl. |

| 156.2 | C=O (Cbz) | Carbamate carbonyl. |

| 175.1 | C=O (Acid) | Carboxylic acid carbonyl. |

Part 3: Experimental Protocols

Protocol A: Sample Preparation for NMR (Eliminating Rotamers)

N-Boc and N-Cbz groups on secondary amines (like the piperidine ring) exhibit restricted rotation, leading to broad or split peaks in

-

Standard: Dissolve 5-10 mg of sample in 0.6 mL

. -

High-Temperature Validation (If peaks are broad):

-

Use

as the solvent.[1] -

Heat the NMR probe to 353 K (80°C) .

-

Result: Coalescence of rotameric signals into sharp multiplets, allowing accurate integration of the piperidine ring protons [2].

-

Protocol B: Determination of Enantiomeric Excess (ee)

Since this molecule contains two chiral centers (one fixed on the piperidine if using chiral starting material, one formed at the

-

Column: Chiralpak AD-H or OD-H (Daicel).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm (Amide bond) and 254 nm (Cbz aromatic).

-

Expectation: The (S,S) and (R,S) diastereomers will have significantly different retention times due to the rigid piperidine scaffold.

Part 4: Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Split peaks for Boc/Cbz | Rotamers (cis/trans amide bond isomers).[1] | Run NMR at elevated temperature (see Protocol A). |

| Missing COOH proton | Deuterium exchange with solvent ( | Use anhydrous |

| Extra doublets in Aromatic region | Incomplete removal of Tosyl/Fmoc byproducts (if used in synthesis). | Check for signals at ~7.8 ppm (Fmoc) or ~2.4 ppm (Tosyl-Me). |

| Mass Spec: M+Na dominant | Carbamates coordinate Na+ strongly.[1] | Add 0.1% Formic acid to promote [M+H]+ formation.[1] |

References

-

Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ETH Zürich Research Collection.[1] Retrieved from

-

Gellman, S. H., et al. (2003).[3] Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. University of Wisconsin–Madison.[1] Retrieved from

-

ChemicalBook. (2023).[1] (R)-3-(Boc-Amino)piperidine Spectral Data. Retrieved from

Sources

An In-depth Technical Guide to the NMR Analysis of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug development. It provides unparalleled insights into molecular structure, connectivity, and conformation in solution. This guide offers a comprehensive technical overview of the NMR analysis of a complex synthetic molecule, 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid. This molecule incorporates several key functional groups and structural motifs commonly encountered in pharmaceutical chemistry: a substituted piperidine ring, a propionic acid side chain, and two vital amine protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc).

The precise structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. This guide will delve into the practical and theoretical aspects of acquiring and interpreting one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra for this target molecule. We will explore the causality behind experimental choices and provide a self-validating system of protocols to ensure trustworthy and reproducible results.

Molecular Structure and Conformation

Understanding the constituent parts of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid is the first step in a successful NMR analysis. The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain.[1] The substituents on the ring can exist in either axial or equatorial positions, which significantly influences the chemical shifts and coupling constants of the ring protons.[1][2] The presence of the bulky Cbz and Boc protecting groups, as well as the propionic acid moiety, will dictate the preferred conformation and introduce distinct spectral signatures.

Caption: Workflow for NMR-based structure elucidation.

-

COSY Analysis: The COSY spectrum will reveal the spin systems within the molecule. Key correlations to look for include:

-

Correlations between adjacent protons on the piperidine ring, which will help to trace the connectivity around the ring.

-

Correlation between the α-CH₂ and β-CH of the propionic acid side chain.

-

-

HSQC Analysis: The HSQC spectrum will unambiguously assign the protons to their directly attached carbons. [3]This is a powerful tool for confirming assignments made from the 1D spectra. Each cross-peak in the HSQC spectrum represents a C-H bond.

-

HMBC Analysis: The HMBC spectrum is arguably the most informative experiment for determining the overall connectivity of the molecule, as it reveals longer-range couplings. [4][5]Key HMBC correlations will include:

-

Correlations from the Cbz methylene protons to the Cbz carbonyl carbon and the aromatic carbons, confirming the structure of the Cbz group.

-

Correlations from the Boc methyl protons to the Boc quaternary carbon and the Boc carbonyl carbon.

-

Crucially, correlations from the protons on the piperidine ring to the carbons of the propionic acid side chain, and to the Cbz and Boc carbonyl carbons, will establish the substitution pattern on the piperidine ring.

-

Correlations from the propionic acid protons to the piperidine ring carbons.

-

Conclusion

The comprehensive NMR analysis of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid requires a multi-faceted approach, utilizing a suite of 1D and 2D NMR experiments. By following the detailed protocols for sample preparation and data acquisition, and by systematically interpreting the resulting spectra, researchers can confidently elucidate the complete structure of this complex molecule. The interplay between COSY, HSQC, and HMBC data provides a robust and self-validating method for piecing together the molecular framework, ensuring the scientific integrity of the structural assignment. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel organic compounds for drug discovery and development.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

-

Doc Brown. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. [Link]

-

Wikipedia. Piperidine. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

-

Slideshare. Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]

-

alwsci. How To Prepare And Run An NMR Sample. [Link]

-

Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

-

ResearchGate. (PDF) Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

-

PMC. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. [Link]

-

SpectraBase. Piperidine. [Link]

-

SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

ResearchGate. 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. [Link]

-

MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

-

PMC. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. [Link]

-

Nagwa Classes. Question Video: ¹H NMR Spectrum of Propanoic Acid. [Link]

-

Scribd. 2D NMR Spectros | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Chemistry. [Link]

-

PMC - NIH. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. [Link]

-

Propionic Acid at BMRB. [Link]

-

ResearchGate. Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. [Link]

-

Semantic Scholar. Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Conformational analysis of N-methylspiro[morpholine-3,2 - [Link]

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

-

ResearchGate. A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants | Request PDF. [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. [Link]

-

ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

-

CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. [Link]

-

STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

ResearchGate. 1H NMR spectrum of CBZ. | Download Scientific Diagram. [Link]

-

Scilit. Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link])

Sources

- 1. Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX [slideshare.net]

- 2. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

Mass spectrometry of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid

This guide serves as a high-level technical directive for the mass spectrometric characterization of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid . This molecule represents a complex class of

Its structure contains two orthogonal protecting groups—Boc (acid-labile) and Cbz (hydrogenolysis-labile)—on a sterically crowded

Part 1: Structural Deconvolution & Theoretical Mass

Before initiating any LC-MS workflow, we must establish the physicochemical baseline of the analyte. The dual-protection strategy creates a lipophilic molecule with distinct fragmentation channels.

1.1 Structural Definition

-

Systematic Name: 3-(Benzyloxycarbonylamino)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid.

-

Molecular Formula:

-

Monoisotopic Mass: 406.2104 Da

-

LogP (Predicted): ~2.5 – 3.2 (Moderately lipophilic due to Cbz/Boc).

1.2 The Ionization Challenge

The primary analytical risk is In-Source Decay (ISD) . The tert-butyl carbamate (Boc) group is highly susceptible to acid-catalyzed elimination, even in the gas phase of an Electrospray Ionization (ESI) source.

-

Risk: Observation of

(loss of Boc) or -

Solution: Use "soft" ionization parameters and buffer pH management.

Part 2: LC-MS Method Development

Do not use standard peptide protocols (0.1% TFA) blindly. The acidity of Trifluoroacetic Acid (TFA) can degrade the Boc group on-column or in the source.

2.1 Chromatographic Conditions

Column Selection: A C18 column is standard, but a C8 or Phenyl-Hexyl column provides better selectivity for the aromatic Cbz group and prevents excessive retention of this hydrophobic building block.

| Parameter | Recommendation | Rationale |

| Stationary Phase | C18 or Phenyl-Hexyl (1.7 µm or 2.5 µm) | Phenyl phases interact with the Cbz benzyl ring, improving peak shape. |

| Mobile Phase A | Water + 0.1% Formic Acid (or 5mM Ammonium Acetate) | Formic acid is weaker than TFA, preserving the Boc group. Ammonium Acetate (pH 6.5) is safer if Boc is extremely labile. |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for hydrophobic protected amino acids than MeOH. |

| Gradient | 50% B to 95% B over 5-8 mins | The molecule is hydrophobic; start high to avoid long retention. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard for ESI sensitivity. |

2.2 Mass Spectrometry Parameters (ESI+)

To prevent premature fragmentation, the "Tune" file must be optimized for soft ionization .

-

Capillary Voltage: 2.5 – 3.0 kV (Keep lower to reduce internal energy).

-

Cone Voltage / Declustering Potential: CRITICAL. Set low (e.g., 15-20 V). High cone voltage will strip the Boc group immediately.

-

Source Temperature: < 350°C (Excessive heat promotes thermal degradation of carbamates).

Part 3: Fragmentation Pathways (MS/MS)

When performing MS/MS (CID), the molecule follows a predictable "stripping" mechanism. The weakest bond breaks first.

3.1 The Fragmentation Hierarchy

-

Primary Event (Boc Loss): The tert-butyl group is the most fragile. It eliminates isobutylene (-56 Da) followed by decarboxylation (-44 Da).

-

Secondary Event (Cbz Cleavage): The benzyl carbamate cleaves, typically generating a Tropylium ion (

, m/z 91) or losing the benzyl alcohol moiety. -

Backbone Cleavage: Finally, the propionic acid core fragments.

3.2 Visualization of Fragmentation Logic

The following diagram illustrates the specific decay pathway for this dual-protected molecule.

Figure 1: Step-wise fragmentation pathway of the dual-protected beta-amino acid precursor.

Part 4: Troubleshooting & Quality Control

In a drug development context, distinguishing between synthetic impurities (e.g., de-Boc byproduct present in the vial) and instrumental artifacts (de-Boc occurring in the MS source) is vital.

4.1 Diagnostic Workflow

Use this logic gate to determine if your method is valid or if your sample is degraded.

Figure 2: Decision matrix for distinguishing in-source fragmentation from sample impurities.

4.2 Quantitative Data Summary

When setting up the Selected Reaction Monitoring (SRM/MRM) for quantification, use the following transitions.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| 407.2 | 351.2 | 10 - 15 | Quantifier (Soft loss of isobutylene) |

| 407.2 | 307.2 | 20 - 25 | Qualifier 1 (Total Boc loss) |

| 407.2 | 91.1 | 35 - 45 | Qualifier 2 (Cbz Tropylium - High specificity) |

| 407.2 | 57.1 | 15 - 20 | Qualifier 3 (tert-butyl cation - Low specificity) |

References

Technical Whitepaper: Research Applications of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid

This is an in-depth technical guide on the research applications of 3-N-Cbz-amino-3-(3'-Boc-piperidin-3-yl)propionic acid , a sophisticated

Executive Summary

3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid represents a high-value, orthogonally protected

The molecule features two distinct protective groups—Cbz (Carboxybenzyl) on the

Structural Analysis & Synthetic Utility

Chemical Architecture

The molecule is a

-

Backbone: Propionic acid (3-carbon chain).[1]

- -Position (C3): Substituted with a primary amine (protected by Cbz) and a piperidine ring (attached via C3 or C4, protected by Boc).

-

Stereochemistry: The C3 position is a chiral center. The (R)- and (S)- enantiomers exhibit distinct biological activities, particularly in receptor binding.

Orthogonal Protection Strategy

The power of this scaffold lies in its ability to withstand different reaction conditions, allowing for chemoselective functionalization .

| Protecting Group | Site | Removal Condition | Stability |

| Cbz (Z) | Hydrogenolysis ( | Stable to TFA, mild base. | |

| Boc | Piperidine Nitrogen (Side Chain) | Acidolysis (TFA/DCM or HCl/Dioxane) | Stable to Hydrogenolysis, base. |

| Carboxyl | C-Terminus (Acid) | Free acid (can be esterified for SPPS) | Reactive center for coupling. |

Mechanistic Diagram: Orthogonal Deprotection

The following diagram illustrates the selective deprotection pathways available to the chemist.

Figure 1: Orthogonal deprotection strategy allowing independent modification of the piperidine side chain (Path A) or the peptide backbone (Path B).

Core Research Applications

Integrin Antagonists (RGD Mimetics)

Integrins are transmembrane receptors that mediate cell adhesion. The RGD (Arg-Gly-Asp) sequence is the primary recognition motif for many integrins (e.g.,

-

Mechanism: Small molecule inhibitors often mimic the RGD tripeptide. The piperidine nitrogen in this scaffold serves as a basic mimetic of the Arginine (Arg) guanidine group, while the carboxylic acid mimics the Aspartate (Asp) side chain.

-

Application: Researchers use this scaffold to create rigidified RGD analogs with improved metabolic stability and oral bioavailability compared to linear peptides.

-

Key Advantage: The

-amino acid backbone introduces a specific distance and bond angle between the basic and acidic pharmacophores, critical for receptor selectivity.

Foldamers & -Peptides

-Peptides are artificial oligomers that fold into stable secondary structures (helices, sheets) resistant to proteolytic degradation.-

Helix Formation: The inclusion of cyclic side chains (like the piperidine ring) at the

-position restricts the torsion angles ( -

Protocol: This monomer is incorporated into

-peptide sequences using standard Fmoc or Boc solid-phase synthesis (after appropriate protecting group exchange if necessary).

GPCR Ligand Design

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous GPCR ligands (e.g., opioids, chemokine receptors).

-

Diversity Oriented Synthesis (DOS): By deprotecting the Boc group, researchers can attach diverse "warheads" (aryl groups, sulfonyls, heterocycles) to the piperidine nitrogen, rapidly generating a library of compounds to probe the secondary binding pockets of GPCRs.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Integration

To use this molecule in Fmoc-based SPPS, the Cbz group is often replaced with Fmoc, or the molecule is used at the N-terminus. Below is a protocol for coupling this specific Cbz/Boc protected unit to a resin-bound peptide.

Materials:

-

Resin: Rink Amide or Wang Resin.

-

Coupling Reagents: HATU or PyBOP.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide).

Step-by-Step Protocol:

-

Resin Preparation: Swell the resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc of the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

Activation: Dissolve 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF. Activate for 2 minutes.

-

Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours.

-

Note:

-amino acids often have slower kinetics than

-

-

Monitoring: Verify coupling efficiency using the Kaiser Test (ninhydrin). If the test is positive (blue), repeat the coupling.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Selective Side-Chain Functionalization

Objective: To modify the piperidine nitrogen while keeping the backbone protected.

-

Dissolution: Dissolve the starting material in DCM (Dichloromethane).

-

Boc Removal: Add TFA (Trifluoroacetic acid) to a final concentration of 20-50% v/v. Stir at room temperature for 1 hour.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The product is the TFA salt of the piperidine amine.

-

Functionalization: Redissolve in DCM/DMF with excess DIPEA (to neutralize the salt). Add the desired electrophile (e.g., Benzoyl Chloride, Sulfonyl Chloride) or perform reductive amination with an aldehyde and

.

Visualizing the Drug Discovery Workflow

The following diagram outlines how this single scaffold feeds into three distinct therapeutic discovery pipelines.

Figure 2: Strategic application of the scaffold in therapeutic development pipelines.

References

-

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

-

Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research.

-

Hook, D. F., et al. (2005). "Beta-amino acid containing peptidomimetics."[2][3] Journal of Medicinal Chemistry.

-

Marinelli, L., et al. (2005). "Conformational constraints in RGD peptides: The effect of beta-amino acids." ChemMedChem.

-

Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry.

Sources

- 1. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]

- 2. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chiral Separation of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic Acid Enantiomers

Foreword: The Imperative of Enantiomeric Purity in Modern Drug Development

In the landscape of modern pharmaceutical development, the principle of chirality is of paramount importance. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. For many chiral drugs, one enantiomer is therapeutically active, while the other may be inactive or, in some cases, contribute to adverse effects[1]. This reality has shifted the regulatory and scientific consensus towards the development of single-enantiomer drugs, making robust and efficient chiral separation methods a critical component of the drug development pipeline[2][3].

The subject of this guide, 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid, is a structurally complex chiral building block, likely utilized in the synthesis of novel therapeutic agents. Its architecture, featuring a piperidine core, a propionic acid moiety, and two distinct protecting groups (Carboxybenzyl and tert-Butoxycarbonyl), presents a unique and multifaceted challenge for enantiomeric resolution. This guide provides a comprehensive overview of the strategic approaches and detailed methodologies for the successful chiral separation of this molecule, tailored for researchers, chemists, and professionals in the field of drug development.

Molecular Analysis: Understanding the Physicochemical Landscape

A successful chiral separation strategy begins with a thorough analysis of the target molecule's structure. 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid possesses several key features that will dictate the choice and optimization of the separation method:

-

Chiral Center: The stereocenter at the C3 position of the piperidine ring is the focal point of the separation.

-

Acidic and Basic Moieties: The presence of a carboxylic acid group (propionic acid) and a basic piperidine nitrogen makes the molecule amphoteric. This allows for the formation of diastereomeric salts with either chiral acids or chiral bases.

-

Protecting Groups: The N-Cbz (Carboxybenzyl) and N-Boc (tert-Butoxycarbonyl) groups are bulky and introduce specific steric and electronic properties. These groups can play a significant role in chiral recognition, particularly in chromatographic methods, by influencing how the enantiomers interact with a chiral stationary phase[4]. The Cbz group, with its aromatic ring, can participate in π-π stacking interactions.

-

Solubility: The molecule's overall polarity and solubility will be influenced by the combination of the polar carboxylic acid and the more nonpolar protecting groups. This will be a key consideration in selecting solvents for both chromatography and crystallization.

Chromatographic Approaches: The Workhorse of Chiral Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the most widely used techniques for the analytical and preparative separation of enantiomers in the pharmaceutical industry[5][6][7]. The choice of a chiral stationary phase (CSP) is the most critical factor in achieving separation[8].

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and well-established technique for enantiomeric separation[5]. For a molecule like 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid, several types of CSPs are promising candidates.

-

Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as Chiralpak® IA, IB, and Chiralcel® OD-H, are known for their broad applicability in separating a wide range of chiral compounds, including N-protected amino acids[9][10]. The carbamate derivatives on the polysaccharide backbone can form hydrogen bonds and dipole-dipole interactions with the analyte, while the helical structure of the polymer provides a chiral environment for steric discrimination.

-

Macrocyclic Glycopeptide CSPs: Teicoplanin-based columns, such as Astec® CHIROBIOTIC® T, are particularly effective for the separation of underivatized and N-protected amino acids[1][11]. These CSPs possess ionic groups, which can interact with the carboxylic acid and piperidine nitrogen of the analyte, in addition to multiple hydrogen bonding sites and hydrophobic pockets.

Objective: To develop a robust HPLC method for the analytical separation of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid enantiomers.

Step 1: Column Screening

-

Screen a selection of polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralcel® OD-H) and a macrocyclic glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T).

-

Initial mobile phases should be simple binary mixtures, such as hexane/isopropanol or hexane/ethanol for normal phase, or acetonitrile/water with an acidic or basic additive for reversed-phase or polar organic modes.

Step 2: Mobile Phase Optimization

-

For the most promising CSP, systematically vary the ratio of the mobile phase components.

-

Introduce acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine, triethylamine) additives to the mobile phase to suppress ionization of the carboxylic acid or piperidine nitrogen, respectively. This can improve peak shape and enhance chiral recognition.

-

Evaluate the effect of different alcohol modifiers (e.g., methanol, ethanol, isopropanol).

Step 3: Temperature Optimization

-

Investigate the effect of column temperature on the separation. Changes in temperature can alter the thermodynamics of the chiral recognition process and can sometimes significantly improve resolution[12].

dot

Caption: HPLC method development workflow.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering advantages in speed, efficiency, and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase[13][14]. SFC is particularly well-suited for preparative separations[7][15].

-

High Throughput: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss of resolution[16].

-

Orthogonal Selectivity: SFC can sometimes provide different elution orders and better separations compared to HPLC for the same CSP, making it a complementary technique[8].

-

"Green" Chemistry: The replacement of large volumes of organic solvents with CO2 makes SFC a more environmentally friendly option[14].

Objective: To develop a fast and efficient SFC method for the separation of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid enantiomers.

Step 1: Column and Co-solvent Screening

-

Screen the same set of polysaccharide-based CSPs as in the HPLC protocol.

-

Evaluate common co-solvents such as methanol, ethanol, and isopropanol. The choice of co-solvent can dramatically affect selectivity.

Step 2: Additive Screening

-

Incorporate acidic or basic additives into the co-solvent to improve peak shape and resolution, similar to HPLC.

Step 3: Optimization of SFC Parameters

-

Vary the back pressure, which influences the density and solvating power of the supercritical fluid.

-

Optimize the column temperature.

-

Adjust the percentage of the co-solvent.

dot

Caption: SFC method development workflow.

| Parameter | Chiral HPLC | Chiral SFC |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Acetonitrile) | Supercritical CO2 |

| Speed | Slower | Faster |

| Solvent Consumption | High | Low |

| Cost | Lower initial investment | Higher initial investment |

| Environmental Impact | Higher | Lower |

| Preparative Scale | Well-established | Highly efficient |

Diastereomeric Salt Formation: A Classical Approach for Scalable Resolution

For molecules with acidic or basic functional groups, classical resolution via diastereomeric salt formation is a powerful and often cost-effective method for large-scale separations[2][17]. The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their solubility[18].

-

Scalability: This method is readily scalable from grams to kilograms, making it suitable for industrial production[2].

-

Cost-Effectiveness: Chiral resolving agents are often less expensive than preparative-scale chiral chromatography.

-

Amphoteric Nature: The target molecule's carboxylic acid can be reacted with a chiral base, and its piperidine nitrogen can be reacted with a chiral acid, providing flexibility in the choice of resolving agent.

Objective: To resolve the enantiomers of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid by fractional crystallization of diastereomeric salts.

Step 1: Selection of Resolving Agent and Solvent

-

For the Carboxylic Acid: Screen a variety of commercially available chiral bases, such as (R)- or (S)-1-phenylethylamine, brucine, or other chiral amines.

-

For the Piperidine Nitrogen: Screen common chiral acids like L- or D-tartaric acid, or their derivatives such as dibenzoyl-L-tartaric acid[18].

-

Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water) to identify a system where one diastereomeric salt has significantly lower solubility than the other.

Step 2: Salt Formation and Crystallization

-

Dissolve the racemic analyte and one equivalent of the chosen resolving agent in the selected solvent, usually with gentle heating to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

Step 3: Isolation and Liberation of the Enantiomer

-

Isolate the crystallized salt by filtration and wash with a small amount of cold solvent.

-

Liberate the free enantiomer from the salt by treatment with an acid (if a chiral base was used) or a base (if a chiral acid was used) and extract into an organic solvent.

-

The enantiomeric purity of the isolated product should be determined by a validated chiral analytical method (e.g., the HPLC or SFC method developed previously).

dot

Caption: Diastereomeric salt resolution workflow.

Enzymatic Resolution: The Green and Selective Alternative

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers. This method typically involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the transformed one[19][20].

-

High Selectivity: Enzymes often exhibit near-perfect enantioselectivity (E > 200), leading to products with very high enantiomeric excess[21].

-

Mild Conditions: Enzymatic reactions are typically run under mild conditions (pH, temperature), which can prevent the degradation of sensitive molecules.

-

Environmental Benefits: As biocatalysts, enzymes are environmentally benign.

For the target molecule, the most logical approach would be the lipase-catalyzed hydrolysis or alcoholysis of a corresponding ester derivative of the propionic acid moiety. Lipases are well-known for their ability to resolve β-amino acid esters[22][23].

Objective: To perform a kinetic resolution of the methyl or ethyl ester of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid using a lipase.

Step 1: Substrate Preparation

-

Esterify the racemic 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification).

Step 2: Enzyme and Solvent Screening

-

Screen a panel of commercially available lipases, such as Candida antarctica Lipase B (CAL-B), Candida rugosa lipase, and Pseudomonas cepacia lipase.

-

Conduct the reactions in a variety of organic solvents (e.g., tert-butyl methyl ether, toluene, acetonitrile) to find the optimal medium for both enzyme activity and selectivity.

Step 3: Reaction Monitoring and Work-up

-

Monitor the reaction progress by chiral HPLC or SFC until approximately 50% conversion is reached. This theoretical endpoint provides the highest possible yield and enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

-

Once the reaction is complete, separate the unreacted ester from the hydrolyzed acid by simple acid-base extraction.

-

Determine the enantiomeric excess of both the recovered ester and the acid product.

dot

Caption: Enzymatic kinetic resolution workflow.

Conclusion and Recommendations

The chiral separation of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid is a challenging yet achievable task that is critical for its application in pharmaceutical synthesis. There is no single "best" method; the optimal choice will depend on the specific requirements of the project, including the desired scale, purity, cost, and available equipment.

-

For Analytical and Small-Scale Preparative Needs (mg to g): Chiral SFC is highly recommended due to its speed and efficiency. Chiral HPLC is also an excellent and widely accessible option.

-

For Large-Scale Production (g to kg): Diastereomeric salt resolution is likely the most practical and economically viable approach, provided a suitable resolving agent and crystallization conditions can be identified.

-

For a "Green" and Highly Selective Approach: Enzymatic kinetic resolution offers an elegant solution, particularly if high enantiomeric purity is the primary goal.

It is strongly advised to develop an analytical chiral HPLC or SFC method first. This will be indispensable for assessing the success of any preparative separation, regardless of the chosen methodology. By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of separating these valuable chiral building blocks.

References

- Fitz, M. (2009). Enzymatic kinetic resolution of β-amino acid derivatives. PhD Thesis, University of Szeged.

-

Pădure, M., et al. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3861-3873. [Link]

-

Pozo, M., et al. (1992). Enzymatic resolution of amino acids via ester hydrolysis. Journal of Molecular Catalysis, 75(2), 149-163. [Link]

-

Forgó, P., & Fülöp, F. (2004). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 9(12), 1038-1051. [Link]

-

Liljeblad, A., & Kanerva, L. T. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Biocatalysis in Organic Synthesis. [Link]

-

Białońska, A., et al. (2007). Racemic resolution of N-protected DL-amino acids by crystallization of brucinium and strychninium diastereomeric salts. Tetrahedron: Asymmetry, 18(14), 167-171. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

Zhang, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145. [Link]

-

Kamer, V., et al. (2019). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 4(21), 19163-19168. [Link]

-

Reddy, M. S., et al. (2013). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Synthetic Communications, 43(11), 1547-1554. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

Welch, C. J. (2007). The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development. Chirality, 19(9), 671-681. [Link]

-

Napiórkowska, E., & Szeleszczuk, Ł. (2024). Critical Difference in Chiral Recognition of N Cbz d / l -aspartic and -glutamic Acids by Mono and Bis(Trimethylammonio)-β-cyclodextrins. International Journal of Molecular Sciences, 25(17), 9345. [Link]

-

Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463305. [Link]

-

The Analytical Scientist. (2016). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. [Link]

-

Liu, J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

-

Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-306. [Link]

-

Kocienski, P. (n.d.). Protecting Groups. [Link]

-

Akter, T., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-205. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

-

De Klerck, K., et al. (2022). Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]

-

Liu, W., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 13, 4293. [Link]

-

Yu, B., & Sun, J. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7384-7405. [Link]

-

Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1937. [Link]

-

Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

-

Riley, F., et al. (2014). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation. [Link]

-

Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. [Link]

-

Ahmed, A. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3866. [Link]

-

Ahmed, A. A., et al. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 13(43), 30424-30433. [Link]

-

Ghanem, A. (2015). The Evolution of Chiral Chromatography. LCGC International, 28(11). [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 13. theanalyticalscientist.com [theanalyticalscientist.com]

- 14. selvita.com [selvita.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. afmps.be [afmps.be]

- 17. Chiral resolution - Wikipedia [en.wikipedia.org]

- 18. rsc.org [rsc.org]

- 19. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 20. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Solid-phase synthesis protocols for 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid

Executive Summary & Scope

This application note details the solid-phase synthesis (SPS) of 3-N-Cbz-amino-3-(1'-Boc-piperidin-3-yl)propionic acid , a sterically demanding

The synthesis of

Key Chemical Challenges Addressed:

-

Orthogonality: Retention of tert-butyl carbamate (Boc) during resin cleavage.

-

Sterics: Efficient Michael addition onto a bulky 3-piperidyl-substituted acrylate.

-

Racemization Control: Conditions optimized to minimize retro-Michael reactions.

Strategic Analysis & Retrosynthesis

The target molecule is constructed via the conjugate addition of an ammonia equivalent to a resin-bound acrylate. The acrylate precursor is synthesized in solution to ensure high purity prior to resin loading.

Orthogonal Protection Strategy

- -Amino Group (Beta position): Protected as Cbz (Benzyloxycarbonyl). Stable to TFA; removed via hydrogenolysis or strong acid (HBr/AcOH), allowing the Boc group to remain if needed, or allowing selective N-terminal elongation.

-

Piperidine Nitrogen: Protected as Boc (tert-Butyloxycarbonyl).[1] Labile to 95% TFA, but stable to 1% TFA used for resin cleavage.

-

C-Terminus: Linked to 2-CTC Resin via an ester bond. Cleaved with 1% TFA/DCM.

Synthetic Workflow Diagram

Figure 1: Integrated workflow combining solution-phase precursor synthesis with solid-phase assembly.

Experimental Protocols

Pre-SPS: Solution Synthesis of the Acrylate Scaffold

Objective: Synthesize (E)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)acrylic acid .

Reagents:

-

1-Boc-piperidine-3-carbaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (Solvent/Base)

-

Piperidine (Catalytic, 0.1 eq)

Procedure:

-

Dissolve 1-Boc-piperidine-3-carbaldehyde (10 mmol) and Malonic acid (12 mmol) in Pyridine (20 mL).

-

Add catalytic Piperidine (1 mmol).

-

Reflux at 100°C for 4 hours until CO₂ evolution ceases.

-

Cool to room temperature (RT) and concentrate in vacuo.

-

Dissolve residue in EtOAc, wash with 1M citric acid (to remove pyridine), water, and brine.

-

Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).

-

QC: Verify structure via ¹H-NMR (look for alkene doublets at

5.8-7.0 ppm).

SPS Step 1: Resin Loading

Objective: Immobilize the acrylate onto 2-Chlorotrityl Chloride (2-CTC) resin.

Materials:

-

2-CTC Resin (Loading: 1.0–1.6 mmol/g)

-

Dichloromethane (DCM, anhydrous)

-

N,N-Diisopropylethylamine (DIPEA)

Protocol:

-

Swelling: Place 1.0 g of 2-CTC resin in a reaction vessel. Add DCM (10 mL) and swell for 30 min. Drain.

-

Loading Solution: Dissolve the Acrylate (1.2 eq relative to resin capacity) in DCM (10 mL). Add DIPEA (4.0 eq).

-

Coupling: Add the solution to the resin.[1][2] Agitate gently at RT for 2 hours.

-

Note: Do not use DMF in the loading step for 2-CTC; it can promote hydrolysis of the chloride.

-

-

Capping: Add Methanol (1 mL) to the reaction mixture (to cap unreacted chlorides) and agitate for 15 min.

-

Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).

SPS Step 2: Aza-Michael Addition

Objective: Introduce the primary amine at the

Reagents:

-

Ammonium Hydroxide (25% aq.) or Ammonia in Methanol (7N)

-

Trifluoroethanol (TFE) – Critical for promoting Michael addition on resin.

Protocol:

-

Solvent Exchange: Wash resin with TFE (3x).

-

Reaction: Suspend resin in a mixture of TFE and 25% aq. NH₄OH (1:1 v/v).

-

Volume: Ensure resin is fully covered.

-

-

Incubation: Seal the vessel tightly. Agitate at 40°C for 24–48 hours.

-

Optimization: The use of TFE (protic solvent) stabilizes the intermediate enolate and accelerates the reaction.

-

-

Washing: Drain and wash extensively: Water (3x), MeOH (3x), DMF (3x).

-

QC Check: Perform a Chloranil test (positive = blue beads) to confirm the presence of a free secondary/primary amine.

-

SPS Step 3: N-Cbz Protection

Objective: Protect the newly formed

Reagents:

Protocol:

-

Preparation: Suspend resin in DCM.

-

Addition: Add DIPEA (5.0 eq) followed by Cbz-Cl (3.0 eq) dropwise.

-

Incubation: Agitate at 0°C for 15 min, then RT for 2 hours.

-

Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

-

QC Check: Perform a Chloranil test (negative = colorless beads) to confirm complete protection.

SPS Step 4: Cleavage and Isolation

Objective: Release the target molecule while retaining the Boc group.

Reagents:

-

1% Trifluoroacetic Acid (TFA) in DCM.

-

Triisopropylsilane (TIPS) – Scavenger (optional for this step, but recommended).

Protocol:

-

Cleavage Cocktail: Prepare 1% TFA / 5% TIPS / 94% DCM.

-

Execution: Add cocktail to resin (10 mL per g). Agitate for 2 minutes (short bursts).

-

Collection: Filter the solution immediately into a flask containing Pyridine (to neutralize TFA and prevent Boc removal).

-

Repetition: Repeat the cleavage step 3–5 times.

-

Work-up: Concentrate the combined filtrates. Dissolve in EtOAc, wash with 5% KHSO₄ (to remove pyridine), water, and brine. Dry and concentrate.

Data Summary & Critical Parameters

Reagent Compatibility Table

| Component | Function | Critical Constraint | Recommended Reagent |

| Resin | Solid Support | Must allow acid cleavage < 5% TFA to save Boc. | 2-Chlorotrityl Chloride |

| Michael Donor | Amine Source | Must be nucleophilic but not cleave ester. | NH₄OH / TFE |

| Solvent (Michael) | Reaction Medium | Protic solvents accelerate Michael addition. | TFE (Trifluoroethanol) |

| Cleavage | Product Release | pH control essential to prevent Boc loss. | 1% TFA in DCM |

Troubleshooting Guide

-

Issue: Low Yield in Michael Addition.

-

Cause: Steric bulk of the piperidine ring hinders nucleophilic attack.

-

Solution: Increase temperature to 50°C and reaction time to 72h. Use high-pressure vial.

-

-

Issue: Loss of Boc Group.

-

Cause: Cleavage solution too acidic or exposure time too long.

-

Solution: Ensure TFA concentration is strictly 1%. Filter directly into a neutralizing buffer (Pyridine or dilute NaHCO₃).

-

-

Issue: Incomplete Cbz Protection.

-

Cause: Aggregation of resin-bound amines.

-

Solution: Perform "Double Coupling" of Cbz-Cl.

-

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the chemical logic governing the protecting group strategy (Orthogonality).

Figure 2: Orthogonality map demonstrating the stability window utilized for selective cleavage.

References

-

Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze."[6] Tetrahedron Letters, 30(30), 3943–3946.

- Foundational text on 2-Chlorotrityl resin handling and mild cleavage conditions.

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.

- Context on the utility and stability of beta-amino acid scaffolds.